5-Fluoro CUMYL-PICA

Vue d'ensemble

Description

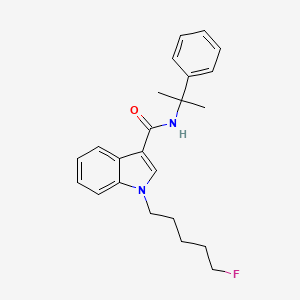

Il appartient à la classe des dérivés d'aminoalkylindole et est étroitement lié au CUMYL-PICA, qui lui-même est dérivé du cannabinoïde bien connu AM2201 . L'ajout d'un atome de fluor au CUMYL-PICA caractérise le 5-fluoro CUMYL-PICA.

Applications De Recherche Scientifique

5-fluoro CUMYL-PICA finds applications in various fields:

Forensic Analysis: Due to its presence in designer drugs, it’s relevant for forensic laboratories.

Pharmacology Research: Investigating its binding affinity to cannabinoid receptors and potential effects.

Neuroscience: Studying its impact on the endocannabinoid system.

Toxicology: Assessing its toxicity and adverse effects.

Mécanisme D'action

Target of Action

5-Fluoro CUMYL-PICA, also known as SGT-67, is a synthetic cannabinoid receptor agonist (SCRA). Its primary targets are the cannabinoid type 1 and type 2 receptors (CB1 and CB2, respectively) . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This compound interacts with its targets (CB1 and CB2 receptors) by binding to them. Despite CB1 binding affinities differing by over two orders of magnitude (Ki = 2.95-174 nM), all compounds were potent and efficacious CB1 agonists (EC50 = 0.43-4.7 nM), with a consistent rank order for binding and functional activity .

Pharmacokinetics

The pharmacokinetics of this compound involve its clearance and metabolism by human and rat liver microsomes and hepatocytes . In vivo metabolism was prolonged, such that parent compounds remained detectable in rat plasma 24 hours post-dosing . This suggests that the compound has a relatively long half-life in the body, which could potentially lead to prolonged effects.

Result of Action

The interaction of this compound with CB1 and CB2 receptors results in potent cannabimimetic effects . In mice, it was found to induce hypothermia (6°C, 3 mg/kg) through a CB1-dependent mechanism . This suggests that the compound can produce effects similar to those of cannabis, including changes in temperature regulation.

Action Environment

The in vivo elimination of this compound and other synthetic cannabinoids is delayed compared to in vitro modeling, possibly due to sequestration into adipose tissue . This indicates that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of fat tissues in the body .

Analyse Biochimique

Biochemical Properties

5-Fluoro CUMYL-PICA acts as a potent agonist for the cannabinoid receptors . It has been found to have a high affinity for CB1 receptors, with an EC50 of <0.1 nM for human CB1 receptors and 0.37 nM for human CB2 receptors .

Cellular Effects

As a synthetic cannabinoid, it is likely to influence cell function by interacting with cannabinoid receptors, which play a key role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to cannabinoid receptors, particularly CB1 . This binding can lead to activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

In vitro and in vivo studies suggest that the metabolism of this compound is rapid, but in vivo metabolism was found to be prolonged, with parent compounds remaining detectable in rat plasma 24 hours post-dosing . This suggests that the effects of this compound may change over time in laboratory settings .

Dosage Effects in Animal Models

One study found that it exerted potent cannabimimetic effects in mice, inducing hypothermia at a dosage of 3 mg/kg .

Metabolic Pathways

The primary metabolic pathways for this compound involve phase I oxidative transformations and phase II glucuronidation . The formation of identical metabolites following terminal hydroxylation or dealkylation of the 5-fluoropentyl chain for this compound has been observed .

Transport and Distribution

Given its lipophilic nature, it may be sequestered into adipose tissue .

Subcellular Localization

As a synthetic cannabinoid, it is likely to interact with cannabinoid receptors, which are primarily located on the cell membrane .

Méthodes De Préparation

Les voies de synthèse du 5-fluoro CUMYL-PICA ne sont pas largement documentées. Les chercheurs ont probablement développé diverses méthodes pour synthétiser ce composé. Les méthodes de production industrielle restent exclusives, mais elles impliquent probablement des modifications des voies de synthèse existantes.

Analyse Des Réactions Chimiques

Types de réactions :

Réactions de substitution : Le 5-fluoro CUMYL-PICA peut subir des réactions de substitution nucléophile, où l'atome de fluor peut être remplacé par d'autres groupes fonctionnels.

Réactions d'oxydation et de réduction : Ces transformations pourraient modifier la structure du composé.

Réactions de fermeture de cycle : Compte tenu de sa structure à base d'indole, les réactions de fermeture de cycle peuvent jouer un rôle.

Réactifs et conditions courants :

Fluoration : Pour introduire l'atome de fluor, des réactifs comme le fluorure d'hydrogène (HF) ou des agents fluorants sont probablement utilisés.

Réduction/Oxydation : Des agents réducteurs standard (par exemple, l'hydrure de lithium et d'aluminium) ou des agents oxydants (par exemple, le permanganate de potassium) peuvent être utilisés.

Catalyse acide/base : Pour les réactions de fermeture de cycle, des catalyseurs acides ou basiques facilitent la cyclisation.

Principaux produits :

Les principaux produits dépendent des conditions réactionnelles spécifiques. Les produits potentiels comprennent des dérivés fluorés, des formes réduites ou des composés cyclisés.

4. Applications de la recherche scientifique

Le this compound trouve des applications dans divers domaines :

Analyse médico-légale : En raison de sa présence dans les drogues de synthèse, il est pertinent pour les laboratoires médico-légaux.

Recherche pharmacologique : Investigation de son affinité de liaison aux récepteurs cannabinoïdes et de ses effets potentiels.

Neurosciences : Étude de son impact sur le système endocannabinoïde.

Toxicologie : Évaluation de sa toxicité et de ses effets indésirables.

5. Mécanisme d'action

Le mécanisme exact reste spéculatif. Comme d'autres cannabinoïdes synthétiques, le this compound interagit probablement avec les récepteurs cannabinoïdes (CB1 et CB2) dans le cerveau, ce qui entraîne des effets psychoactifs. Des recherches supplémentaires sont nécessaires pour élucider les cibles et les voies moléculaires spécifiques.

Comparaison Avec Des Composés Similaires

Le 5-fluoro CUMYL-PICA présente des similitudes avec d'autres cannabinoïdes synthétiques :

CUMYL-PICA (SGT-56) : L'analogue non fluoré du this compound.

5F-CUMYL-PINACA (SGT-25) : Un autre composé apparenté avec une structure à base d'indazole

Propriétés

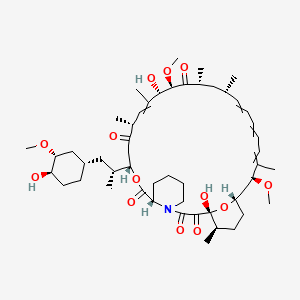

IUPAC Name |

1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O/c1-23(2,18-11-5-3-6-12-18)25-22(27)20-17-26(16-10-4-9-15-24)21-14-8-7-13-19(20)21/h3,5-8,11-14,17H,4,9-10,15-16H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCYQNSYQBCKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401155696 | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-18-8 | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-cumyl-pica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-CUMYL-PICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN4RS63UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 5-Fluoro CUMYL-PICA interact with cannabinoid receptors, and what are the downstream effects?

A: this compound exhibits high binding affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2) []. This binding leads to the activation of downstream signaling pathways, including the stimulation of [35S]GTPγS binding and inhibition of cAMP production []. These signaling events are similar to those elicited by Δ-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but this compound demonstrates greater efficacy than THC in these assays [].

Q2: Does this compound produce effects similar to THC in vivo?

A: While the research primarily focuses on in vitro characterization, the study does provide insights into the in vivo effects of this compound. In a mouse drug discrimination assay, this compound substituted for THC, suggesting it likely produces subjective effects similar to cannabis in humans [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)

![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)